1-プロピル-1H-ピラゾール-3-カルバルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

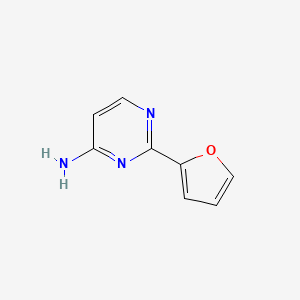

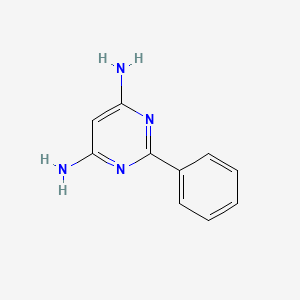

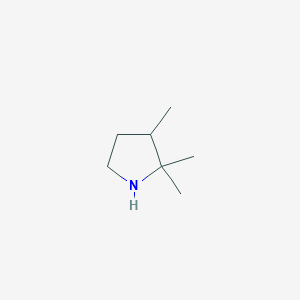

1-Propyl-1H-pyrazole-3-carbaldehyde (1-PPC) is an organic compound belonging to the class of pyrazoles. It is a colorless solid with a molecular formula C5H7N2O and a molecular weight of 115.12 g/mol. It is soluble in water and is mainly used in laboratory experiments as a reagent for the synthesis of various compounds.

科学的研究の応用

医薬品化学: 潜在的な治療用途

「1-プロピル-1H-ピラゾール-3-カルバルデヒド」は、様々な薬理活性化合物の合成におけるコア構造として特定されています。 ピラゾール誘導体は、抗菌性、抗炎症性、抗がん性、鎮痛性、抗けいれん性、駆虫性、抗酸化性、除草性など、幅広い生物活性を有することで知られています 。この化合物は、これらの分野を標的とした新しい治療薬の開発における前駆体として役立ちます。

化学合成: ヘテロ環式化合物のビルディングブロック

化学合成において、「1-プロピル-1H-ピラゾール-3-カルバルデヒド」は、より複雑なヘテロ環式構造を構築するための貴重な中間体です。 これは、環状付加や縮合などの様々な化学反応を起こし、医薬品化学や材料科学において不可欠な様々なヘテロ環式化合物を形成します .

材料科学: 機能性材料開発

ピラゾール部分は、π-π相互作用や水素結合に関与する能力により、機能性材料の設計に不可欠です。 “1-プロピル-1H-ピラゾール-3-カルバルデヒド”は、高度な技術開発において重要な、特定の電子的、光学的、または機械的特性を持つ新規材料の創出に利用できます .

生物学研究: 生体活性分子の研究

この化合物の誘導体は、有意な生物活性を示しており、酵素阻害、受容体結合、遺伝子発現調節に関連する生物学的研究に適しています。 研究者は、「1-プロピル-1H-ピラゾール-3-カルバルデヒド」を使用してこれらの研究のための誘導体を合成し、生物学的プロセスや病気のメカニズムの理解に貢献できます .

環境科学: 環境に優しい農薬

その潜在的な除草活性から、「1-プロピル-1H-ピラゾール-3-カルバルデヒド」は、環境に優しい農薬の開発に向けて検討することができます。 その誘導体は、従来の化学物質に比べて安全な代替手段を提供し、環境への影響を軽減し、持続可能な農業慣行を促進することができます .

農業: 植物生長の調節

ピラゾール環は、植物生長調節特性を持つ多くの化合物に存在します。 “1-プロピル-1H-ピラゾール-3-カルバルデヒド”は、作物の収量と病気に対する抵抗性を向上させることを目的とした、新しい農薬の合成の出発点となる可能性があり、世界的な食料安全保障の取り組みを支援します .

将来の方向性

The future directions for research on “1-propyl-1H-pyrazole-3-carbaldehyde” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, and detailed study of their biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, there is potential for the development of new therapeutic agents .

生化学分析

Biochemical Properties

1-Propyl-1H-pyrazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between 1-propyl-1H-pyrazole-3-carbaldehyde and aldehyde dehydrogenase is crucial for understanding its metabolic pathways and potential therapeutic applications .

Cellular Effects

The effects of 1-propyl-1H-pyrazole-3-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, 1-propyl-1H-pyrazole-3-carbaldehyde has been found to affect the activity of key signaling molecules such as protein kinases and transcription factors .

Molecular Mechanism

At the molecular level, 1-propyl-1H-pyrazole-3-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can result in altered pharmacokinetics and drug interactions. Additionally, 1-propyl-1H-pyrazole-3-carbaldehyde can modulate gene expression by interacting with transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-propyl-1H-pyrazole-3-carbaldehyde in laboratory settings are critical for its application in research. Over time, this compound can undergo degradation, leading to changes in its biochemical properties. Studies have shown that 1-propyl-1H-pyrazole-3-carbaldehyde remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can accelerate its degradation, affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of 1-propyl-1H-pyrazole-3-carbaldehyde vary with different dosages in animal models. At low doses, it has been observed to exhibit minimal toxicity and significant therapeutic potential. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of optimizing dosage regimens for potential therapeutic applications .

Metabolic Pathways

1-Propyl-1H-pyrazole-3-carbaldehyde is involved in several metabolic pathways. It is metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450. These metabolic pathways result in the formation of various metabolites, which can have distinct biological activities. Understanding the metabolic fate of 1-propyl-1H-pyrazole-3-carbaldehyde is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 1-propyl-1H-pyrazole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the bioavailability and therapeutic efficacy of 1-propyl-1H-pyrazole-3-carbaldehyde .

Subcellular Localization

1-Propyl-1H-pyrazole-3-carbaldehyde exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by targeting signals and post-translational modifications. The subcellular distribution of 1-propyl-1H-pyrazole-3-carbaldehyde can significantly impact its biological activity and therapeutic potential .

特性

IUPAC Name |

1-propylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-4-9-5-3-7(6-10)8-9/h3,5-6H,2,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRQWOQUTNBRGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006349-16-1 |

Source

|

| Record name | 1-propyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)